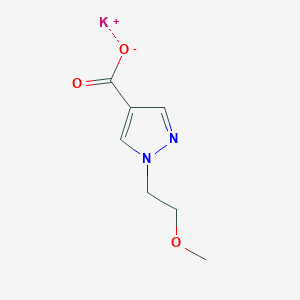
3-Phenyl-1,2-thiazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-1,2-thiazol-4-amine is a chemical compound with the CAS Number: 105689-22-3 . It has a molecular weight of 176.24 . The compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Synthesis Analysis
Thiazoles, including 3-Phenyl-1,2-thiazol-4-amine, have been synthesized using the methodology of Hantzsch and Weber . They have been used in the synthesis of various biologically active compounds, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .Molecular Structure Analysis
The Inchi Code for 3-Phenyl-1,2-thiazol-4-amine is 1S/C9H8N2S/c10-8-6-12-11-9 (8)7-4-2-1-3-5-7/h1-6H,10H2 . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazoles, including 3-Phenyl-1,2-thiazol-4-amine, have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
3-Phenyl-1,2-thiazol-4-amine has a melting point of 79-81 . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Aplicaciones Científicas De Investigación
Molecular and Electronic Structure Studies 3-Phenyl-1,2-thiazol-4-amine and its derivatives have been subject to experimental and theoretical investigations to understand their molecular and electronic structures. Studies involve techniques like NMR, IR, X-ray diffraction, and computational methods such as Hartree–Fock and density functional theory (DFT) (Özdemir et al., 2009).
Synthesis Methods Development Innovative synthesis methods have been developed for thiazol-2-imines, a category that includes 3-Phenyl-1,2-thiazol-4-amine. These methods feature characteristics like regioselectivity, catalyst-free reactions, and high yields, demonstrating the chemical's versatility in synthesis applications (Kumar et al., 2013).
Corrosion Inhibition Some derivatives of 3-Phenyl-1,2-thiazol-4-amine have been studied for their potential as corrosion inhibitors for metals like iron. Computational approaches like density functional theory and molecular dynamics simulations are used to predict their effectiveness (Kaya et al., 2016).
Security Ink Development Derivatives of 3-Phenyl-1,2-thiazol-4-amine have been used in creating novel materials like half-cut cruciforms, which show potential in applications like security inks due to their unique molecular properties (Lu & Xia, 2016).
Antimicrobial Agents Synthesis of certain 3-Phenyl-1,2-thiazol-4-amine derivatives has led to the discovery of new antimicrobial agents. These compounds have shown efficacy against various bacterial and fungal strains, with some exhibiting higher potency than reference drugs (Bikobo et al., 2017).
Copper Corrosion Inhibition In another study, thiazoles including 3-Phenyl-1,2-thiazol-4-amine derivatives have shown effectiveness as corrosion inhibitors for copper. This finding extends the compound's potential use in protecting metals from corrosion (Farahati et al., 2019).
Cancer Research Certain derivatives of 3-Phenyl-1,2-thiazol-4-amine have been synthesized and evaluated for their potential anticancer properties. These compounds were tested against various human cancer cell lines, showing good to moderate activity (Yakantham et al., 2019).
Mecanismo De Acción
Direcciones Futuras
Thiazoles, including 3-Phenyl-1,2-thiazol-4-amine, have been the subject of extensive research due to their wide range of applications in the field of drug design and discovery . Future research could focus on the development of new antileishmanial agents using 4-phenyl-1,3-thiazol-2-amines as scaffolds . Additionally, the S-methyl-5-thioadenosine phosphorylase could be explored as a potential target to enhance activity and decrease potential toxic side effects .
Propiedades
IUPAC Name |
3-phenyl-1,2-thiazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c10-8-6-12-11-9(8)7-4-2-1-3-5-7/h1-6H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PREWHUSNSRNPLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-1,2-thiazol-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone oxalate](/img/structure/B2696609.png)




![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,5-dimethylthiophene-2-carboxamide](/img/structure/B2696616.png)
![3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one hydrochloride](/img/no-structure.png)



